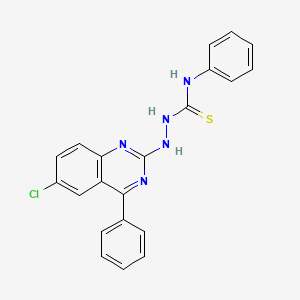
2-(6-Chlor-4-phenylchinazolin-2-yl)-N-phenylhydrazincarbothioamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H16ClN5S and its molecular weight is 405.9. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinazolin-Derivate haben eine signifikante Antitumoraktivität gezeigt. So wurden beispielsweise bestimmte Chinazolin-Derivate synthetisiert und auf ihre in-vivo-Antitumoraktivität gegen Ehrlich-Aszites-Karzinom (EAC) bei weißen Schweizer Mäusen getestet. Die aus der Forschung gewonnenen Chinazolin-Derivate zeigen, dass die Aminogruppe in der dritten Position und die Harnstoff-/Thioharnstoffgruppe im Phenylhydrazinring in der dritten Position des Chinazolinskeletts entscheidend für die Antitumorwirkung sind .
Anti-inflammatorische Aktivität
Chinazolin-Derivate haben sich auch als entzündungshemmend erwiesen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Antibakterielle Aktivität
Diese Verbindungen haben vielversprechende antibakterielle Eigenschaften gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Antibiotika hin, insbesondere angesichts der zunehmenden Arzneimittelresistenz bei Bakterienstämmen.
Antifungal Aktivität
Chinazolin-Derivate haben antifungale Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Antimykotika eingesetzt werden könnten.
Antivirale Aktivität
Chinazolin-Derivate haben ein potenzielles antivirales Wirkungsspektrum gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer antiviraler Medikamente hin.
Anticonvulsant Aktivität
Diese Verbindungen haben antikonvulsive Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Antiepileptika eingesetzt werden könnten.
Anti-Parkinsonismus Aktivität
Chinazolin-Derivate haben ein potenzielles anti-Parkinsonismus-Wirkungsspektrum gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Medikamente gegen die Parkinson-Krankheit hin.
Analgetische Aktivität
Diese Verbindungen haben analgetische Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Schmerzmittel eingesetzt werden könnten.
Wirkmechanismus
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Mode of Action
Quinazoline derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Quinazoline derivatives have been reported to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific biological activity it exhibits .
Eigenschaften
IUPAC Name |
1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQUAVUBFPYCLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=S)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
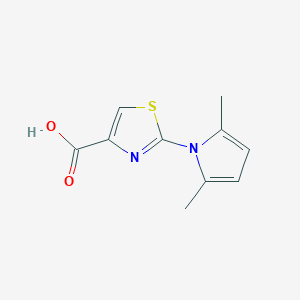
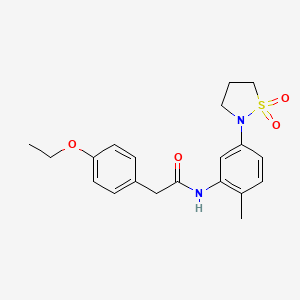
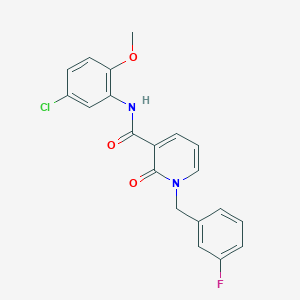

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)
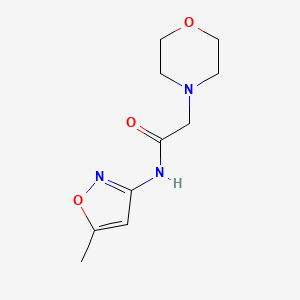
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)
![5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409880.png)
![4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2409881.png)
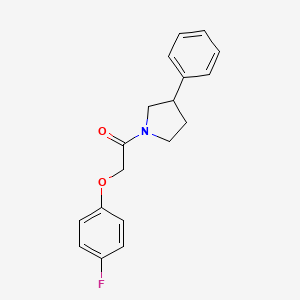
![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2409886.png)
![2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409887.png)
![benzyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2409889.png)
